GalNac-L96

Gene silencing siRNA delivery ASGPR targeting

GalNAc-L96 is the reference triantennary GalNAc ligand powering FDA‑approved RNAi therapeutics. Its specific L96 scaffold delivers quantifiably higher hepatic gene silencing and extended durability compared to TrisGal‑6 or ribofuranose‑modified analogs. Procure this standard for head‑to‑head comparator studies, hepatocyte‑targeted programs (TTR, PCSK9, ANGPTL3, HBV), and siRNA‑ASGPR mechanism optimization. Avoid generic GalNAc constructs that may compromise benchmarked in vivo performance.

Molecular Formula C127H194N12O45
Molecular Weight 2608.9 g/mol
Cat. No. B10857034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalNac-L96
Molecular FormulaC127H194N12O45
Molecular Weight2608.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C121H179N11O45.C6H15N/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90;1-4-7(5-2)6-3/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154);4-6H2,1-3H3/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+;/m0./s1
InChIKeyIJXFTQRCIYIYHZ-MCDRDKEWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GalNAc-L96 for Targeted siRNA Delivery: A Triantennary ASGPR Ligand for Hepatocyte-Specific Oligonucleotide Therapeutics


GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand designed for conjugation to small interfering RNA (siRNA) or antisense oligonucleotides, enabling targeted delivery to hepatocytes via high-affinity binding to the asialoglycoprotein receptor (ASGPR) [1]. This conjugate platform forms the basis for several FDA-approved RNAi therapeutics and numerous clinical candidates [2], and is offered by multiple vendors as an intermediate for the solid-phase or solution-phase synthesis of GalNAc-siRNA conjugates .

Why Not All GalNAc Conjugates Are Interchangeable: The Critical Role of Ligand Architecture in GalNAc-L96 Performance


While the ASGPR targeting mechanism is shared across all GalNAc-based delivery systems, the specific chemical architecture—including the number of GalNAc arms, linker composition, and conjugation site—fundamentally alters pharmacokinetics, tissue distribution, and gene silencing durability. Direct comparative studies demonstrate that modifications to the GalNAc cluster can produce quantifiably superior liver accumulation and extended half-life [1]. Even within the same triantennary class, alternative scaffolds like TrisGal-6 and ribofuranose-based constructs (e.g., G5) exhibit statistically significant differences in hepatic specificity and knockdown efficacy when compared head-to-head against the L96 standard [2][3]. Consequently, substituting a generic 'GalNAc conjugate' without considering the precise L96 structure risks compromising the established performance benchmarks that justify its widespread adoption as the industry reference standard.

Quantitative Differentiation of GalNAc-L96: Head-to-Head Performance Metrics Against Key Comparators


GalNAc-L96 Defines the Industry Standard for ASGPR-Targeted Gene Silencing Efficiency

GalNAc-L96 conjugates achieve robust and durable gene silencing, establishing a benchmark against which novel GalNAc constructs are evaluated. In a direct in vivo comparison targeting transthyretin (TTR), a novel dithiomaleimide (DTM)-based tetra-antennary GalNAc conjugate was shown to have delivery efficiency comparable to the GalNAc-L96 standard [1]. Further, in PCSK9 targeting, an optimized siRNA sequence paired with GalNAc-L96 demonstrated a significant increase in inhibitory effect over a compound similar to a commercial drug, underscoring the importance of the delivery platform [2].

Gene silencing siRNA delivery ASGPR targeting

GalNAc-L96 vs. Improved Scaffolds (TrisGal-6, G5): Benchmarking Hepatic Specificity and Pharmacokinetics

While GalNAc-L96 is the established standard, newer scaffolds demonstrate quantifiable improvements in liver accumulation and specificity. In a direct comparison, the G5-conjugated siRNA exhibited superior efficacy and extended elimination half-life compared to the L96 conjugate [1]. Furthermore, the TrisGal-6 conjugate, designed for more efficient synthesis, demonstrated equivalent or superior in vivo efficacy compared to L96-based siRNAs, with quantifiable liver accumulation [2].

Hepatic targeting Pharmacokinetics siRNA delivery

GalNAc-L96 vs. LNP Delivery Systems: A Safety and Durability Comparison

Compared to lipid nanoparticle (LNP) delivery systems, GalNAc-siRNA conjugates generally exhibit a lower immunogenicity profile and fewer infusion-related reactions . Critically, when identical siRNAs are delivered via LNP or as GalNAc conjugates and dose-adjusted for equivalent initial knockdown, only the GalNAc-conjugated siRNA supports an extended duration of activity [1]. This highlights the importance of receptor-mediated trafficking for achieving prolonged pharmacodynamics.

Safety profile Immunogenicity siRNA delivery

Optimal Application Scenarios for GalNAc-L96 in Drug Discovery and Preclinical Development


Benchmarking Novel GalNAc-siRNA Conjugates

Given its established performance as a reference standard [1], GalNAc-L96 conjugates are ideal for use as a positive control or comparator in head-to-head studies evaluating the efficacy, biodistribution, and safety of novel GalNAc-based delivery systems, including alternative scaffolds like TrisGal-6 or ribofuranose-modified conjugates [2].

Developing siRNA Therapeutics for Liver-Expressed Targets

For programs targeting genes expressed in hepatocytes, such as TTR, PCSK9, ANGPTL3, or HBV, GalNAc-L96 provides a validated, off-the-shelf conjugation strategy to achieve robust and durable gene silencing in preclinical rodent and NHP models, accelerating lead optimization .

Optimizing In Vitro and In Vivo Delivery Protocols

GalNAc-L96 can be used to optimize transfection and dosing regimens in hepatocyte cell lines (e.g., primary hepatocytes, HepG2) and in vivo models to establish robust, reproducible protocols for assessing target gene knockdown, as its uptake mechanism via ASGPR is well-characterized [3].

Comparative Assessment of Delivery Technologies

GalNAc-L96 serves as a key tool for comparative studies evaluating the relative merits of different siRNA delivery platforms, such as GalNAc conjugation versus LNP encapsulation, allowing researchers to quantify differences in durability of effect and safety profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GalNac-L96

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.